1-(2-Bromophenyl)-3-methylbutan-1-one
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Overview
Description
1-(2-Bromophenyl)-3-methylbutan-1-one is an organic compound that belongs to the class of aromatic ketones It features a bromine atom attached to the phenyl ring and a butanone moiety, making it a versatile intermediate in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Bromophenyl)-3-methylbutan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-bromobenzene with 3-methylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Another method involves the Suzuki-Miyaura coupling reaction, where 2-bromophenylboronic acid is coupled with 3-methylbutanoyl chloride in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high functional group tolerance .
Industrial Production Methods
Industrial production of this compound often employs the Friedel-Crafts acylation method due to its simplicity and cost-effectiveness. Large-scale production requires careful control of reaction parameters to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromophenyl)-3-methylbutan-1-one undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can be substituted by other electrophiles under appropriate conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Products depend on the electrophile used, such as nitro, sulfonyl, or halogenated derivatives.
Reduction: 1-(2-Bromophenyl)-3-methylbutanol.
Oxidation: 1-(2-Bromophenyl)-3-methylbutanoic acid.
Scientific Research Applications
1-(2-Bromophenyl)-3-methylbutan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)-3-methylbutan-1-one depends on its specific application. In electrophilic aromatic substitution reactions, the bromine atom directs incoming electrophiles to the ortho and para positions on the phenyl ring. In reduction reactions, the carbonyl group is reduced to an alcohol through the transfer of hydride ions from the reducing agent .
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromophenyl)-3-methylbutan-1-one: Similar structure but with the bromine atom at the para position.
1-(2-Chlorophenyl)-3-methylbutan-1-one: Chlorine atom instead of bromine.
1-(2-Bromophenyl)-2-methylpropan-1-one: Different alkyl chain length.
Uniqueness
1-(2-Bromophenyl)-3-methylbutan-1-one is unique due to the specific positioning of the bromine atom and the butanone moiety, which influences its reactivity and the types of reactions it can undergo. This compound’s structure allows for selective functionalization, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C11H13BrO |
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Molecular Weight |
241.12 g/mol |
IUPAC Name |
1-(2-bromophenyl)-3-methylbutan-1-one |
InChI |
InChI=1S/C11H13BrO/c1-8(2)7-11(13)9-5-3-4-6-10(9)12/h3-6,8H,7H2,1-2H3 |
InChI Key |
GNFDDAUBQCQXCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C1=CC=CC=C1Br |
Origin of Product |
United States |
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